molecular formula C15H16N4O3S B11052107 N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11052107
M. Wt: 332.4 g/mol
InChI Key: YQPYJYDGTHCLRH-UHFFFAOYSA-N
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Description

N-(3’-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide, although quite a mouthful, is a fascinating compound. Let’s break it down:

    Indole Scaffold: The compound contains an indole nucleus, which is a benzopyrrole with aromatic properties.

    Thiadiazole Moiety: The spiro-thiadiazole ring adds complexity. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit diverse pharmacological properties.

Preparation Methods

Synthesis Routes:: The synthetic routes for this compound involve the fusion of indole and thiadiazole moieties. Specific methods may vary, but a common approach is the condensation of appropriate precursors.

Reaction Conditions::

    Indole Formation: Cyclization of appropriate precursors under acidic conditions.

    Thiadiazole Formation: Reaction of thiosemicarbazide derivatives with acylating agents.

Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to yield high-purity N-(3’-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide.

Chemical Reactions Analysis

Reactions::

    Oxidation: Indole derivatives can undergo oxidation reactions.

    Substitution: Electrophilic substitution occurs readily due to the excess π-electrons in the indole ring.

    Other Transformations: Further functionalization, such as acetylation, occurs.

Common Reagents::

    Acetic Anhydride: Used for acetylation.

    Thionyl Chloride: Converts carboxylic acids to acid chlorides.

    Hydrazine Derivatives: Precursors for thiadiazole formation.

Major Products:: The compound’s major products depend on the specific synthetic pathway and reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Biological Studies: Explore its interactions with cellular targets.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similarity: Compare with other indole-thiadiazole hybrids.

    Uniqueness: Highlight its distinct features.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-acetyl-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-1H-indole]-2-yl)acetamide

InChI

InChI=1S/C15H16N4O3S/c1-7-5-8(2)12-11(6-7)15(13(22)17-12)19(10(4)21)18-14(23-15)16-9(3)20/h5-6H,1-4H3,(H,17,22)(H,16,18,20)

InChI Key

YQPYJYDGTHCLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2)N(N=C(S3)NC(=O)C)C(=O)C)C

Origin of Product

United States

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